Retention of Activity Against 14/15-Membered Macrolide-Resistant Streptococci
Spiramycin demonstrates quantifiable retention of in vitro activity against a significant proportion of *Streptococcus pneumoniae* and *S. pyogenes* isolates that are resistant to the commonly used 14- and 15-membered macrolides. In a 2024 study of 350 clinical isolates, resistance to erythromycin, clarithromycin, and azithromycin was observed in 41.5%, 42%, and 40.5% of *S. pneumoniae*, respectively. Applying older interpretative criteria, 70.5% of these isolates remained susceptible to spiramycin [1]. For *S. pyogenes*, where 19.3–26.7% of isolates were resistant to the smaller macrolides, 94.7% were susceptible to spiramycin [1]. This supports the use of spiramycin as a viable option in macrolide-resistant infection models.
| Evidence Dimension | In vitro susceptibility of clinical isolates (% resistant or % susceptible) |
|---|---|
| Target Compound Data | 70.5% of *S. pneumoniae* isolates susceptible; 94.7% of *S. pyogenes* isolates susceptible. |
| Comparator Or Baseline | Erythromycin: 41.5% resistant *S. pneumoniae*; Clarithromycin: 42% resistant *S. pneumoniae*; Azithromycin: 40.5% resistant *S. pneumoniae*. Erythromycin: 19.3% resistant *S. pyogenes*; Clarithromycin: 22% resistant; Azithromycin: 26.7% resistant. |
| Quantified Difference | Spiramycin susceptible rate was >70% for S. pneumoniae and >94% for S. pyogenes, compared to resistance rates of ~40% and ~20% for 14/15-membered comparators, respectively. |
| Conditions | Broth microdilution susceptibility testing per EUCAST v.14.0 on 350 clinical isolates from community-acquired infections in Russia (2024). |
Why This Matters
This evidence quantifies spiramycin's utility in research models of macrolide-resistant infections, where 14/15-membered macrolides would be ineffective, making it a critical tool for resistance studies.
- [1] Kozlov RS, et al. In vitro activity of macrolides against Streptococcus pneumoniae and Streptococcus pyogenes in the Russian Federation: 'Status praesens'. Clinical Microbiology and Antimicrobial Chemotherapy. 2024;26(3):318-326. View Source
